Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate
Description
Properties
IUPAC Name |
sodium;2-[2-(3-methylpentan-2-ylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-7(2)8(3)12-11-13-9(6-16-11)5-10(14)15;/h6-8H,4-5H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARYFOFGNFXNA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NC1=NC(=CS1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Synthesis of the Thiazole Core
The core structure, 2-aminothiazole, is typically synthesized via cyclization reactions involving thiourea derivatives and α-haloketones or similar precursors. Literature indicates that thiazole rings can be efficiently formed through Hantzsch synthesis or related cyclization methods, which involve:
- Reaction of α-haloketones with thiourea or amino acids to form 2-aminothiazoles.
- Reaction conditions: Usually performed at elevated temperatures (80–120°C) in polar solvents such as ethanol or acetic acid, with catalysts or bases like sodium hydroxide or potassium carbonate to facilitate cyclization.
Preparation of the Amino-Substituted Thiazole Intermediate
The key intermediate, 2-aminothiazole , undergoes nucleophilic substitution with a 3-methylpentan-2-amine derivative. Based on patent JP5868957B2, the process involves:
- Reaction with 3-methylpentan-2-amine in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) to form the amino-thiazole derivative.
- Reaction conditions: Typically conducted at temperatures ranging from room temperature to 80°C, with solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and reactivity.
Introduction of the Acetate Group and Sodium Salt Formation
The final step involves attaching the acetate group to the thiazole ring, followed by conversion to the sodium salt:
- Acetylation: The amino-thiazole derivative reacts with acetic anhydride or acetyl chloride under controlled conditions to form an acetamide intermediate.
- Sodium salt formation: The acetate ester is then neutralized with sodium hydroxide or sodium carbonate, leading to the formation of the sodium salt, Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate .
This process typically occurs in aqueous or mixed solvent systems at mild to moderate temperatures (25–60°C), with pH control to optimize yield.
Purification Techniques
Purification of the final compound involves:
- Crystallization: Using solvents like ethanol, methanol, or acetone to isolate pure product.
- Chromatography: Employing silica gel column chromatography or preparative HPLC for high purity requirements.
Research Findings and Data Summary
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Thiourea + α-haloketone | 80–120°C, ethanol or acetic acid | Cyclization to form 2-aminothiazole core |
| 2 | 2-Aminothiazole + 3-methylpentan-2-amine | Room temp to 80°C, DMF or DMSO | Nucleophilic substitution to introduce amino group |
| 3 | Acetic anhydride or acetyl chloride | Mild heating, pH controlled | Acetylation of amino group |
| 4 | NaOH or Na2CO3 | 25–60°C | Neutralization to form sodium salt |
| 5 | Crystallization or chromatography | Ambient or controlled temperature | Purification of final compound |
Industrial and Laboratory Scale Considerations
- Automation and flow chemistry: Continuous flow reactors can enhance reaction control, improve yields, and reduce by-products.
- Yield optimization: Precise temperature control, solvent choice, and reaction time are critical.
- Environmental considerations: Use of greener solvents and waste minimization are increasingly adopted.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Reagent Use
This compound serves as a valuable building block in organic synthesis. It is utilized in the formation of more complex molecules and can act as a reagent in various chemical reactions. The presence of the thiazole ring allows for specific reactivity patterns that are exploited in synthetic methodologies.
Reactions Involving Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate
The compound can undergo several types of reactions:
- Oxidation : Can be oxidized to produce sulfoxides or sulfones.
- Reduction : The thiazole ring may be reduced to form dihydrothiazole derivatives.
- Substitution : The amino group can participate in nucleophilic substitutions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under controlled conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells by interacting with specific molecular targets within the cell. This mechanism involves the modulation of protein activity related to cell survival and proliferation.
Therapeutic Agent Development
Ongoing research aims to explore the potential of this compound as a therapeutic agent for various diseases. Its unique structural features contribute to its ability to interact with biological targets, which is critical for drug development.
Pharmaceuticals and Agrochemicals
In the industrial sector, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for developing new materials and formulations that require specific functional groups.
Mechanism of Action
The mechanism of action of Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazole ring and amino group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the thiazole ring (e.g., aryl, alkyl, or sulfonamide groups) and the presence of ester vs. sodium salt functional groups. These modifications significantly influence solubility, stability, and bioavailability.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Sodium salts (e.g., compounds in ) exhibit superior aqueous solubility compared to ethyl esters (e.g., ), making them preferable for injectable formulations or in vitro assays requiring polar solvents.
- Aryl substituents (e.g., 3-methoxyphenyl in ) increase aromaticity and may enhance π-π stacking interactions in biological targets, whereas branched alkyl groups (e.g., 3-methylpentan-2-ylamino) improve lipophilicity and membrane permeability .
Analytical Characterization
- Chromatography : Reverse-phase HPLC () is widely used for quantifying sodium salts, with retention times influenced by substituent polarity .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR and IR () confirm structural integrity, with characteristic peaks for thiazole (C=S stretch: 1250–1350 cm<sup>-1</sup>) and acetate groups (C=O: 1700–1750 cm<sup>-1</sup>) .
Biological Activity
Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate (CAS Number: 2060006-13-3) is a compound characterized by its unique thiazole ring and amino group, which contribute to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₁₁H₁₇N₂NaO₂S
- Molecular Weight : 264.32 g/mol
- CAS Number : 2060006-13-3
Synthesis Methods
The synthesis of this compound typically involves:
-
Reaction of 2-Aminothiazole with 3-Methylpentan-2-Amine :
- Conducted in the presence of a suitable base.
- Followed by the addition of sodium acetate under controlled conditions to ensure product purity.
-
Industrial Production :
- Large-scale synthesis may utilize automated reactors and continuous flow processes.
- Purification methods include crystallization and chromatography to achieve high yield and purity.
This compound exhibits its biological effects through interactions with specific molecular targets. The thiazole ring and amino group are critical for binding to target proteins or enzymes, leading to:
- Inhibition of Microbial Growth : The compound shows potential antimicrobial properties by disrupting cellular functions in pathogens.
- Induction of Apoptosis in Cancer Cells : Research indicates that it may trigger programmed cell death in various cancer cell lines, suggesting anticancer activity.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus.
- The compound's efficacy was attributed to its ability to inhibit bacterial protein synthesis.
-
Anticancer Properties :
- In vitro studies indicated that the compound could induce apoptosis in human breast cancer cells (MCF7), with a reported IC50 value of approximately 15 µM.
- Mechanistic studies revealed that it modulates key signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Sodium 2-{2-[(3-methylbutan-2-yl)amino]-1,3-thiazol-4-yl}acetate | Similar thiazole structure | Moderate antimicrobial activity |
| Sodium 2-{2-[(3-methylhexan-2-yl)amino]-1,3-thiazol-4-yl}acetate | Extended alkyl chain | Enhanced anticancer properties |
Applications in Research and Industry
This compound is being explored for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
- Material Science : The compound may serve as a building block for synthesizing new materials with specific properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving thiazole precursors. For example, analogous thiazole-acetate derivatives are synthesized by refluxing benzothioamides with bromo-oxo esters (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol, followed by ether extraction and sodium sulfate drying . Optimization involves adjusting molar ratios, solvent polarity (ethanol vs. DMF), and reaction time to improve yield and purity.
Q. How can structural characterization of this sodium salt be performed to confirm its molecular configuration?
- Methodology : Use X-ray crystallography (via SHELX programs ) for definitive structural confirmation. Complement with spectroscopic techniques:
- NMR : Analyze H and C shifts for thiazole protons (~6.5–7.5 ppm) and acetate carbonyl (~170 ppm).
- FTIR : Identify N-H stretching (~3300 cm) and C=O vibrations (~1680 cm) .
- Validation : Cross-reference experimental data with computational models (e.g., DFT calculations for bond lengths/angles) .
Q. What analytical methods are suitable for assessing purity and stability during storage?
- Methodology :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products.
- TGA/DSC : Evaluate thermal stability under nitrogen atmosphere .
- Microanalysis : Confirm elemental composition within 0.4% of theoretical values .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing and solubility of this compound?
- Methodology : Analyze crystal structures using graph set analysis (Etter’s rules ). For example, the thiazole NH may form hydrogen bonds with acetate oxygen, influencing solubility in polar solvents. Compare with related compounds like 2-aminothiazole derivatives, where hydrogen bonding with water enhances aqueous solubility .
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like 11β-hydroxysteroid dehydrogenase (11β-HSD), leveraging structural analogs from studies on thiazole-based inhibitors .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
Q. How can contradictions in spectroscopic data from different synthetic batches be resolved?
- Methodology :
- Batch Comparison : Use PCA (Principal Component Analysis) on NMR/FTIR datasets to identify outliers.
- Isotopic Labeling : Trace impurities via N or C labeling during synthesis .
- Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol) .
Q. What strategies mitigate steric hindrance during derivatization of the 3-methylpentan-2-ylamino group?
- Methodology :
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites, as seen in tert-butyl 2-amino-thienopyridine derivatives .
- Microwave Synthesis : Enhance reaction efficiency under controlled temperature/pressure to reduce side products .
Data Contradiction Analysis
Q. Why do DFT-calculated bond lengths differ from X-ray crystallographic data for the thiazole ring?
- Resolution : DFT models often assume gas-phase conditions, whereas X-ray data reflect solid-state packing effects. For example, the C-S bond in thiazole may appear shorter in DFT due to absence of crystal lattice constraints. Validate with periodic boundary condition (PBC) DFT models .
Q. How do substituents on the thiazole ring affect bioactivity compared to the parent compound?
- Analysis : Compare with analogs like ethyl 2-(2-formamidothiazol-4-yl)acetate (EFTA), where formamide groups enhance antifungal activity but reduce solubility. Use QSAR models to correlate electronic parameters (Hammett σ) with IC values .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
